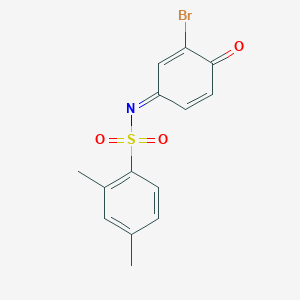![molecular formula C23H22N2O5S2 B284952 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBIM belongs to the class of benzimidazole derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound's activity against protein tyrosine phosphatase 1B is thought to be due to its ability to bind to the enzyme's active site and inhibit its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In addition to its antitumor and antidiabetic properties, this compound has also been found to exhibit antibacterial and antifungal activity. It has been suggested that this compound's ability to inhibit the growth of microorganisms is due to its ability to disrupt their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's unique properties make it a valuable tool in scientific research. Its high potency and low toxicity make it an attractive candidate for drug development. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its high cost may limit its widespread use in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and type 2 diabetes. Another area of interest is the exploration of this compound's potential applications in material science and catalysis. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multistep procedure that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1,2-diaminobenzene in the presence of sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction with phosgene to yield this compound in high yield and purity.
Applications De Recherche Scientifique
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to inhibit the activity of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes.
Propriétés
Formule moléculaire |
C23H22N2O5S2 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1,3-bis[(2,4-dimethylphenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-9-11-21(17(3)13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-12-10-16(2)14-18(22)4/h5-14H,1-4H3 |
Clé InChI |
UZZJDVAEDKVRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

